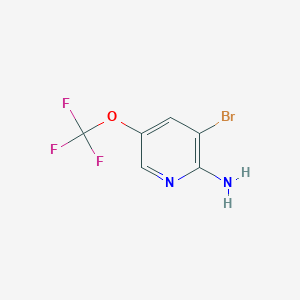

3-Bromo-5-(trifluoromethoxy)pyridin-2-amine

Description

Properties

IUPAC Name |

3-bromo-5-(trifluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O/c7-4-1-3(2-12-5(4)11)13-6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZQTVIQLMUVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Amino-5-(trifluoromethoxy)pyridine or its precursors are commonly used as starting materials.

- The trifluoromethoxy group can be introduced via nucleophilic substitution or via trifluoromethoxylation reagents.

- Bromination is generally performed on the amino-substituted pyridine ring.

Bromination Step

- Bromination of 2-amino-5-(trifluoromethoxy)pyridine is typically achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).

- Solvent: Acetonitrile (MeCN) is frequently employed due to its ability to dissolve both reactants and brominating agents.

- Conditions: Room temperature to mild heating; reaction times vary from 1 to several hours depending on scale and reagent concentrations.

- This step selectively introduces bromine at the 3-position due to the directing effects of the amino and trifluoromethoxy groups.

Alternative Synthetic Routes

- Diazotization followed by nucleophilic substitution can be used to introduce fluorine or trifluoromethoxy groups on aminopyridines before bromination.

- Reduction of nitro-substituted intermediates to amino derivatives is a common step in preparing the amino group at position 2.

Industrial Scale Considerations

- Continuous flow reactors are employed to scale up the bromination step for consistent quality and yield.

- Automated systems allow precise control over temperature, reagent addition, and reaction time, minimizing side reactions.

Representative Synthesis Example (Adapted from Related Compounds)

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting from 2-amino-5-(trifluoromethoxy)pyridine | Dissolve in MeCN | - | Preparation or procurement of starting material |

| 2 | Bromination with NBS | Room temp, MeCN, 2-4 hours | 70-85 | Selective bromination at position 3 |

| 3 | Purification | Filtration and recrystallization | - | Avoids column chromatography |

This method aligns with the bromination of 2-amino-5-(trifluoromethyl)pyridine reported in literature, substituting trifluoromethoxy for trifluoromethyl groups with similar reactivity profiles.

Comparative Data Table of Related Pyridine Derivatives Preparation

Scientific Research Applications

Organic Synthesis

3-Bromo-5-(trifluoromethoxy)pyridin-2-amine serves as a building block for synthesizing complex organic molecules. It can participate in various reactions, including:

- Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles such as sodium methoxide.

- Coupling Reactions: It is involved in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, forming biaryl and arylamine derivatives.

Biological Applications

The compound has been explored for its potential as a bioactive molecule . Research indicates its use in:

- Pharmaceutical Development: It acts as a precursor for synthesizing drugs targeting neurological disorders and inflammatory diseases. Its derivatives exhibit anti-inflammatory properties and potential efficacy against certain cancers.

- Biochemical Assays: It serves as a probe to study enzyme interactions and metabolic pathways, often assessed through molecular docking studies.

Agricultural Chemistry

Due to its biological activity, this compound has applications in agrochemicals:

- Insecticides and Herbicides: The compound's ability to disrupt biological systems makes it suitable for developing pest control agents.

Case Studies

-

Pharmaceutical Research:

- A study demonstrated the synthesis of a derivative of this compound that showed promising results as an anti-inflammatory agent in animal models, indicating its potential for therapeutic applications in treating chronic inflammatory diseases.

-

Agricultural Studies:

- Research on the insecticidal properties of derivatives indicated effective pest control mechanisms, showcasing its utility in developing new agrochemical products aimed at enhancing crop protection.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethoxy)pyridin-2-amine is primarily based on its ability to interact with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or modulator of enzymes and receptors involved in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethoxy (-OCF₃) group in the parent compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or difluoromethoxy (-OCF₂H) groups, influencing reactivity in nucleophilic aromatic substitution .

- Lipophilicity : Replacement of -OCF₃ with -CF₃ (as in 3-Bromo-5-(trifluoromethyl)pyridin-2-amine) increases logP by ~0.5 units, enhancing membrane permeability .

Stability and Reactivity

- Thermal Stability : The trifluoromethoxy group decomposes at >200°C, making the parent compound suitable for high-temperature reactions .

- Nucleophilic Reactivity: The amino group at position 2 facilitates reactions with electrophiles (e.g., benzoyl isothiocyanate) to form thioureas, a key step in heterocycle synthesis .

Biological Activity

3-Bromo-5-(trifluoromethoxy)pyridin-2-amine is a pyridine derivative characterized by the presence of a bromine atom and a trifluoromethoxy group. Its molecular formula is C6H4BrF3N2, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article reviews the compound's synthesis, biological activity, and relevant case studies.

The trifluoromethoxy group enhances the compound's lipophilicity and reactivity, making it valuable in various chemical applications. The unique combination of bromine and trifluoromethoxy groups contributes to its distinct chemical properties compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C6H4BrF3N2 |

| Molecular Weight | 241.01 g/mol |

| Structural Features | Bromine and trifluoromethoxy groups |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Its potential applications include:

- HCV NS3 Protease Inhibitors : The compound has been utilized in the synthesis of inhibitors targeting the hepatitis C virus (HCV) NS3 protease, showcasing its relevance in antiviral drug development.

- Antichlamydial Activity : Studies have highlighted the importance of electron-withdrawing groups like trifluoromethyl in enhancing biological activity against pathogens such as Chlamydia. Compounds with similar structures have demonstrated selective activity, indicating that this compound may also possess such properties .

The mechanism of action involves the compound's interaction with specific molecular targets. The trifluoromethoxy group allows it to penetrate cell membranes easily, enabling it to modulate enzyme and receptor activities effectively. The presence of halogen atoms facilitates interactions with biological molecules, influencing its pharmacological effects .

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing derivatives based on this compound revealed promising antichlamydial activity. The derivatives were tested against Chlamydia species, demonstrating that modifications to the trifluoromethyl group significantly impacted their efficacy .

- Toxicity Profile : Although primarily studied for its therapeutic potential, there are concerns regarding the toxicity of related compounds. For instance, a case report highlighted severe poisoning symptoms from inhalation of a structurally similar compound (5-amino-2-(trifluoromethyl)pyridine), emphasizing the need for caution when handling such chemicals .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds was conducted based on their structural similarities and biological activities.

| Compound Name | Similarity Index |

|---|---|

| 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | 0.82 |

| 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | 0.81 |

| 3-Amino-2-bromo-6-(trifluoromethyl)pyridine | 0.80 |

The data indicates that while structurally similar compounds exist, the specific arrangement of substituents in this compound may enhance its reactivity and biological activity.

Q & A

Q. What are the optimized synthetic routes for preparing 3-bromo-5-(trifluoromethoxy)pyridin-2-amine, and how is purity ensured?

The compound is synthesized via radical bromination of 5-(trifluoromethoxy)pyridin-2-amine using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 25°C for 12 hours . Purification is achieved via column chromatography (petroleum ether:ethyl acetate = 10:1), yielding 57% of the product. Purity is confirmed using LCMS ([M+1]+: 257.0, 259.0) and ¹H NMR (δ = 8.00, 7.61 ppm for aromatic protons) .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H NMR : Distinct signals at δ = 8.00 (d, J = 1.6 Hz) and 7.61 (d, J = 1.6 Hz) confirm the pyridine ring substitution pattern .

- LCMS : [M+1]+ peaks at 257.0/259.0 validate molecular weight and bromine isotope patterns .

- DFT calculations : For advanced structural validation, bond lengths and angles can be compared with computational models (e.g., B3LYP/6-311G(d,p)) .

Q. What are the primary research applications of this compound?

It serves as a precursor in medicinal chemistry for synthesizing thiourea derivatives and heterocyclic inhibitors. For example, carbamothioylbenzamide derivatives of this compound are evaluated for anti-virulence activity against Pseudomonas aeruginosa .

Q. What safety protocols are critical when handling this brominated pyridine derivative?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in a cool, dry place away from oxidizers.

- In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the regioselectivity of bromination in pyridine derivatives impact the synthesis of this compound?

Radical bromination with NBS selectively targets the 3-position of the pyridine ring due to electron-donating effects of the trifluoromethoxy group. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. How can structural discrepancies between experimental and computational data be resolved?

Discrepancies in bond lengths/angles (e.g., pyridine ring vs. DFT predictions) are analyzed by refining basis sets (e.g., cc-pVTZ vs. 6-311G(d,p)) and validating against high-resolution XRD data . Systematic benchmarking of computational parameters is recommended.

Q. What strategies improve the yield of downstream derivatives (e.g., carbamothioylbenzamide)?

- Use benzoyl isothiocyanate in acetone at 0°C to minimize side reactions.

- Trituration with petroleum ether enhances purity (95% yield reported) .

- Monitor reaction progress via TLC or in-situ LCMS to optimize stoichiometry.

Q. How can structure-activity relationships (SAR) be explored for antimicrobial applications?

Modify the pyridine core (e.g., introducing morpholine or methyl groups) and evaluate inhibitory effects on bacterial virulence factors. Compare bioactivity data with analogues like 2-aminobenzothiazoles to identify critical pharmacophores .

Q. What computational tools are suitable for docking studies involving this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with bacterial targets (e.g., LasR receptor in P. aeruginosa). Use DFT-optimized geometries for accurate ligand conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.